

physicochemical properties of 5-Bromo-2-(isopropylamino)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(isopropylamino)pyrimidine
Cat. No.:	B1285334

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-2-(isopropylamino)pyrimidine**

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromo-2-(isopropylamino)pyrimidine**, a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes available data and presents detailed experimental protocols for the determination of key chemical and physical characteristics.

Core Properties

5-Bromo-2-(isopropylamino)pyrimidine is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.^[1] This compound serves as a valuable building block in organic synthesis.^[2]

Data Summary

The fundamental physicochemical properties of **5-Bromo-2-(isopropylamino)pyrimidine** are summarized in the table below. While basic identifiers are well-established, specific experimental values for several key properties are not readily available in public literature.

Property	Value	Source
IUPAC Name	5-bromo-N-(propan-2-yl)pyrimidin-2-amine	-
CAS Number	77476-95-0	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₀ BrN ₃	[3] [4] [5] [6]
Molecular Weight	216.08 g/mol	[3] [4] [5] [6]
Physical Form	Solid	[3]
Melting Point	Experimentally determined data not publicly available	-
Boiling Point	Experimentally determined data not publicly available	-
Solubility	Experimentally determined data not publicly available	-
pKa	Experimentally determined data not publicly available	-
logP (Octanol/Water)	Experimentally determined data not publicly available	-

Experimental Protocols for Physicochemical Characterization

This section details the standard methodologies for determining the primary physicochemical properties of a solid organic compound like **5-Bromo-2-(isopropylamino)pyrimidine**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end. The sample is compacted by tapping the tube or dropping it through a longer glass tube to ensure dense packing.
- **Apparatus Setup:** The capillary tube is placed into a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.
- **Measurement:** The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer system) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (using a filter that does not adsorb the compound) or centrifuged to separate the saturated solution from the excess solid.
- **Quantification:** The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is the equilibrium solubility.

Ionization Constant (pKa) Determination

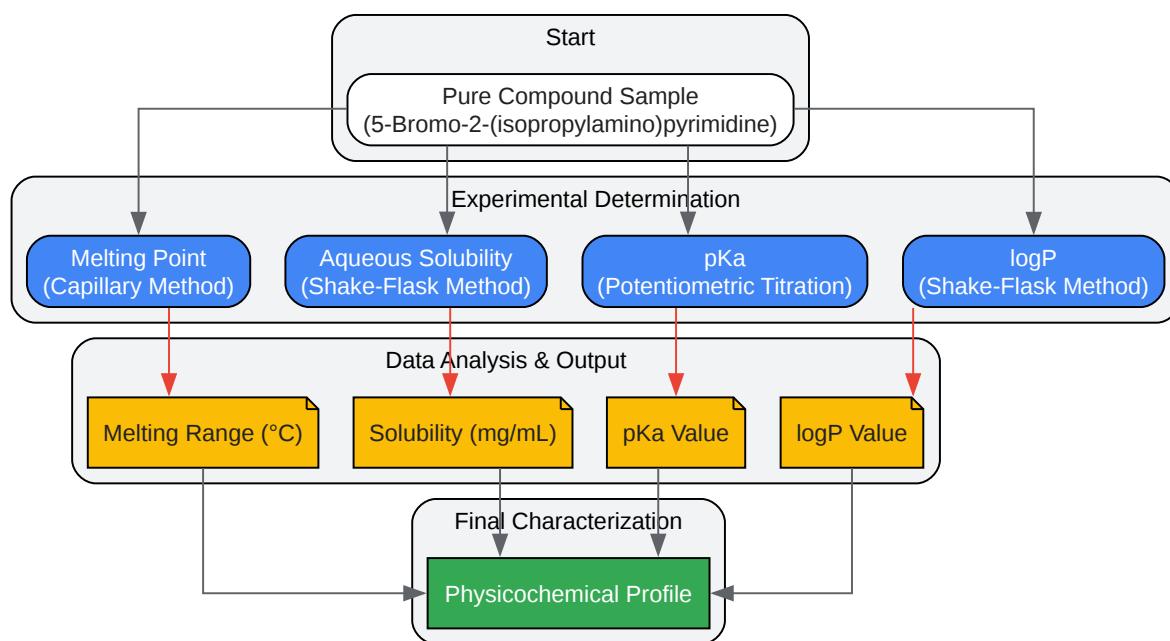
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is critical for predicting the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration.
- Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal. This point is identified as the midpoint of the buffer region in the titration curve.

Partition Coefficient (logP) Determination

The partition coefficient (P) measures a compound's lipophilicity by quantifying its differential solubility in two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm.


Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed flask.
- Equilibration: The flask is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then measured using an appropriate analytical method like HPLC.
- Calculation: LogP is calculated using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in Octanol]} / \text{[Concentration in Aqueous Phase]})$.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as **5-Bromo-2-(isopropylamino)pyrimidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. 5-Bromo-2-(isopropylamino)pyrimidine 77476-95-0 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. usbio.net [usbio.net]
- 6. 5-BROMO-2-(ISOPROPYLAMINO)PYRIMIDINE | 77476-95-0 [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-2-(isopropylamino)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285334#physicochemical-properties-of-5-bromo-2-isopropylamino-pyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com